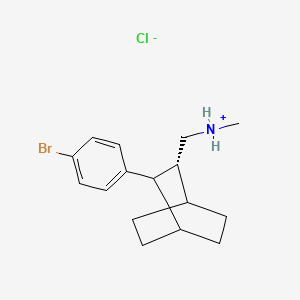
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(222)octane, hydrochloride is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps. The initial step often includes the formation of the bicyclic core, followed by the introduction of the p-bromophenyl group and the methylaminomethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the bicyclic core.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may impart specific pharmacological properties, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart specific mechanical or chemical properties to the materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures with different substituents, such as (E)-2-(p-Chlorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride and (E)-2-(p-Fluorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride.
Uniqueness
The uniqueness of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride lies in its specific substituents and their effects on the compound’s properties. The presence of the p-bromophenyl group may impart unique reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
69725-26-4 |
|---|---|
Fórmula molecular |
C16H23BrClN |
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1 |
Clave InChI |
QTVXKUYKNKHQPH-UANRUKRJSA-N |
SMILES isomérico |
C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
SMILES canónico |
C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


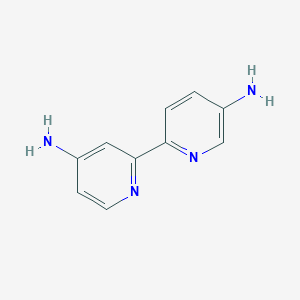
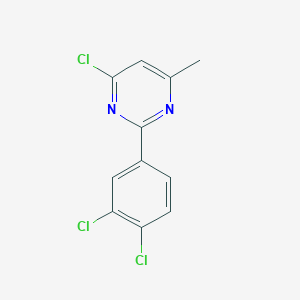
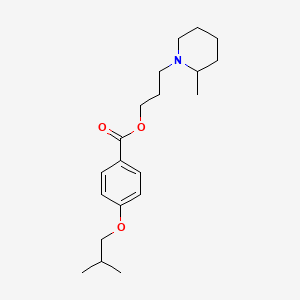
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)

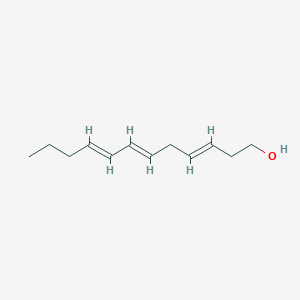

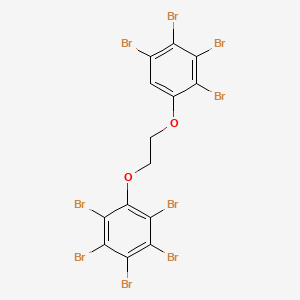
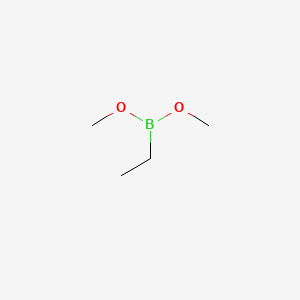
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
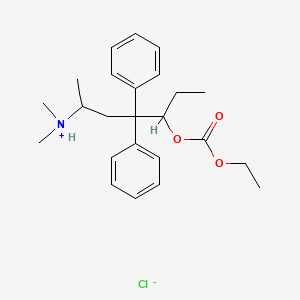
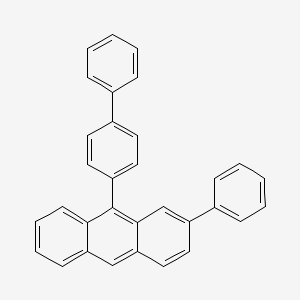
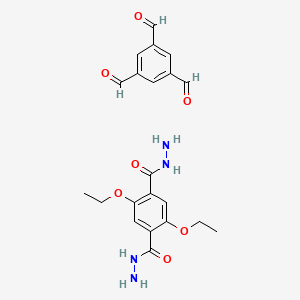
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
